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Compound of Interest

Compound Name: 5-Bromoindoline

Cat. No.: B135996

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-
Bromoindoline (CAS: 22190-36-6), a key intermediate in various synthetic applications. The
document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, details the experimental protocols for acquiring such data, and
illustrates the analytical workflow and logic.

While specific experimental spectra for 5-Bromoindoline are typically found within specialized,
subscription-based databases, this guide presents predicted and characteristic data based on
the compound's structure. This information serves as a robust reference for spectral
interpretation, quality control, and structural verification in a research and development setting.

Spectroscopic Data Summary

The structural formula of 5-Bromoindoline is CsHsBrN, with a molecular weight of
approximately 198.06 g/mol .[1] The presence of a bromine atom, an aromatic ring, a
secondary amine, and an aliphatic chain gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of 5-
Bromoindoline.

Table 1: Predicted *H NMR Data for 5-Bromoindoline (Solvent: CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~7.10 d 1H H-6

~6.95 dd 1H H-4

~ 6.55 d 1H H-7

~3.80 brs 1H N-H

~3.55 t 2H C(2)-Hz (a to N)
~3.05 t 2H C(3)-Hz (o to Ar)

Table 2: Predicted 13C NMR Data for 5-Bromoindoline (Solvent: CDCIs)

Chemical Shift (6, ppm) Assighment
~150.0 C-7a

~132.5 C-3a

~130.0 C-6

~128.0 C-4

~112.0 C-7

~111.0 C-5 (C-Br)

~ 475 C-2

~29.5 C-3

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The data below

represents typical absorption frequencies for the bonds in 5-Bromoindoline.

Table 3: Characteristic IR Absorption Bands for 5-Bromoindoline
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Wavenumber . . . .

( 1 Intensity Vibration Type Functional Group

cm-

~ 3400 Medium N-H Stretch Secondary Amine

3100 - 3000 Medium C-H Stretch Aromatic C-H

2950 - 2850 Medium C-H Stretch Aliphatic C-Hz

~ 1600, ~1480 Medium C=C Stretch (in-ring) Aromatic Ring

~ 1330 C-N Stretch Aromatic Amine
C-H Bend (out-of- o

900 - 675 Aromatic Ring
plane)

~ 600 C-Br Stretch Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule. Due to the presence of bromine, which has two major isotopes ("°Br and 1Br) in

an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M+

and M+2) of nearly equal intensity.[2]

Table 4: Predicted Mass Spectrometry Data for 5-Bromoindoline

m/z Value Interpretation Notes
Doublet peak due to 7°Br and
197 /199 [M]* (Molecular lon) )
81Br isotopes.
118 [M - Br]* Loss of a bromine radical.
o1 [C7H7]* (Tropylium ion) or Common fragment for aromatic
related fragment compounds.
[M - CH2CHz]* or [M - C2Ha4]* Loss of ethene from the
170/172

(Retro-Diels-Alder)

indoline ring.
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Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromoindoline in 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.

o Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift
referencing (6 = 0.00 ppm). Modern spectrometers can also reference the residual solvent
peak.

o Data Acquisition: Place the sample in the NMR spectrometer. Acquire a *H NMR spectrum
using a standard pulse program. For 13C NMR, a proton-decoupled pulse sequence is used
to simplify the spectrum to single lines for each unique carbon.

e Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. The resulting
spectrum should be phase-corrected and baseline-corrected. Integrate the *H NMR signals
to determine the relative number of protons.

IR Spectroscopy Protocol (ATR)

o Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
Collect a background spectrum of the empty crystal to subtract atmospheric (H20, COz) and
instrument-related absorptions.

o Sample Application: Place a small amount of solid 5-Bromoindoline powder directly onto
the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample
and the crystal.

o Data Acquisition: Collect the sample spectrum. The instrument measures the absorption of
infrared radiation by the sample.

e Processing: The final spectrum is automatically generated as a plot of transmittance or
absorbance versus wavenumber (cm~1).
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Mass Spectrometry Protocol (Electron lonization)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a direct insertion probe or after separation by Gas Chromatography (GC). The
sample is vaporized in a high vacuum environment.

« lonization: Bombard the gaseous molecules with a high-energy electron beam (typically 70
eV). This process ejects an electron from the molecule, forming a positively charged
molecular ion ([M]*).

o Fragmentation: The high-energy molecular ions are unstable and break apart into smaller,
charged fragments and neutral radicals.

o Mass Analysis: Accelerate the positive ions through a magnetic or electric field, which
separates them based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of ions at each m/z value, generating the mass
spectrum.

Visualization of Analytical Processes

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
framework for structural elucidation.
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General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis
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Structural Elucidation of 5-Bromoindoline

Experimental Data

| |

IR Data NMR Data
(N-H, C=C, C-Br stretches) (Aromatic & Aliphatic regions,
o proton integrations)

Inferréd Information L
Functional Groups: Carbon-Hydrogen Framework: Molecular Formula & Connectivity:
- Secondary Amine - Trisubstituted aromatic ring - MW =198
- Substituted Benzene - -CH2-CH2- unit - Presence of one Bromine atom
- Aryl Bromide - N-H proton - Confirms C8HB8BrN formula

Y

Confirmed Structure:
5-Bromoindoline
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Logical Framework for Structural Elucidation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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